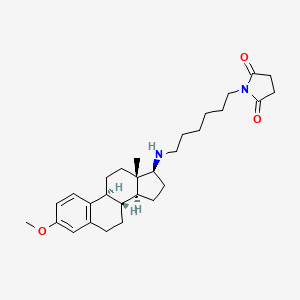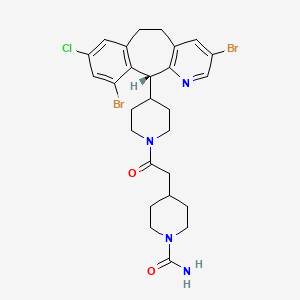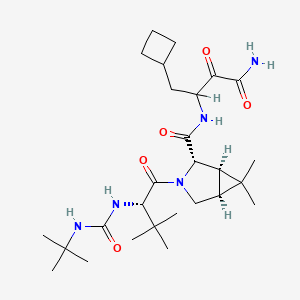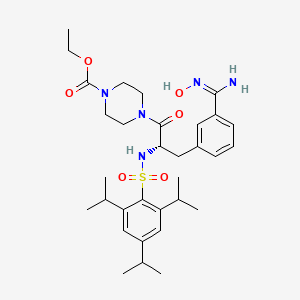
Ruxolitinibphosphat
Übersicht
Beschreibung
Ruxolitinibphosphat ist eine pharmazeutische Verbindung, die hauptsächlich zur Behandlung von Myelofibrose, Polycythaemia vera und steroidrefraktärer akuter Graft-versus-Host-Krankheit eingesetzt wird . Es handelt sich um einen Januskinase-Inhibitor, der auf den Januskinase-Signaltransduktor und den Aktivator des Transkriptionswegs abzielt, der entscheidend für die Zytokinsignalisierung und Hämatopoese ist .
Wissenschaftliche Forschungsanwendungen
Ruxolitinibphosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von Januskinase 1 und Januskinase 2 hemmt. Diese Kinasen sind an der Phosphorylierung von Signaltransduktor- und Aktivatorproteinen beteiligt, die die Genexpression als Reaktion auf Zytokine regulieren. Durch die Blockierung dieses Signalwegs reduziert this compound die Proliferation maligner Zellen und verringert die Produktion von proinflammatorischen Zytokinen .
Ähnliche Verbindungen:
Fedratinib: Ein weiterer Januskinase-Inhibitor, der zur Behandlung von Myelofibrose eingesetzt wird.
Tofacitinib: Ein Januskinase-Inhibitor, der zur Behandlung von rheumatoider Arthritis und anderen Entzündungszuständen eingesetzt wird.
Baricitinib: Ein Januskinase-Inhibitor, der zur Behandlung von rheumatoider Arthritis und COVID-19 eingesetzt wird.
Einzigartigkeit: this compound ist einzigartig in seiner hohen Selektivität für Januskinase 1 und Januskinase 2, was es besonders effektiv bei der Behandlung myeloproliferativer Neoplasien macht. Seine Fähigkeit, Zytokin-Signalwege zu hemmen, trägt auch zu seiner therapeutischen Wirksamkeit bei verschiedenen entzündlichen und hämatologischen Erkrankungen bei .
Wirkmechanismus
Target of Action
Ruxolitinib phosphate is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2 . These are tyrosine kinases involved in cytokine signaling and hematopoiesis . The primary targets of Ruxolitinib phosphate are therefore JAK1 and JAK2 .
Mode of Action
Ruxolitinib phosphate exerts its action by competitively inhibiting the ATP-binding catalytic site of the kinase domain . This results in the inhibition of JAK-induced phosphorylation of signal transducer and activator of transcription (STAT) . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by ruxolitinib phosphate is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, ruxolitinib phosphate blocks this dysregulated cell signaling pathway .
Pharmacokinetics
Ruxolitinib phosphate is well absorbed, with a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of ruxolitinib phosphate can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to body weight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib phosphate are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal .
Result of Action
The molecular and cellular effects of ruxolitinib phosphate’s action include the inhibition of cell proliferation, induction of apoptosis of malignant cells, and reduction of pro-inflammatory cytokine plasma levels . This results in the prevention of abnormal blood cell proliferation .
Action Environment
The action, efficacy, and stability of ruxolitinib phosphate can be influenced by various environmental factors. For instance, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions . Furthermore, the metabolism of ruxolitinib phosphate can be altered by CYP3A4 inducers and inhibitors , which can be found in various foods, beverages, and other medications. Therefore, the patient’s diet and concurrent medication use can significantly impact the action and efficacy of ruxolitinib phosphate.
Safety and Hazards
Ruxolitinib phosphate should be handled with care to avoid personal contact, including inhalation. It should be used in a well-ventilated area and personal protective equipment should be worn when there is a risk of exposure . It should not be allowed to contact humans, exposed food, or food utensils .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ruxolitinibphosphat umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein Verfahren beinhaltet die Reaktion einer Verbindung der Formel II mit einer Verbindung der Formel IV oder einem Salz davon, um eine Verbindung der Formel III zu erhalten. Diese Verbindung wird dann einer Acylhalogenierung, Amidierung und Dehydrationsreaktionen unterzogen, um das Endprodukt zu bilden .
Industrielle Produktionsverfahren: Ein verbessertes Verfahren zur Herstellung von this compound wurde entwickelt, um den kommerziellen Anforderungen gerecht zu werden. Dieses Verfahren beinhaltet die Verwendung neuartiger Zwischenverbindungen und optimierter Reaktionsbedingungen, um die Ausbeute und Reinheit zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Ruxolitinibphosphat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine metabolische Verarbeitung und therapeutische Wirksamkeit unerlässlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind Acylhalogenide, Amine und Dehydratisierungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind seine aktiven Metaboliten, die eine pharmakologische Aktivität behalten und zu seinen therapeutischen Wirkungen beitragen .
Vergleich Mit ähnlichen Verbindungen
Fedratinib: Another Janus kinase inhibitor used for the treatment of myelofibrosis.
Tofacitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and other inflammatory conditions.
Baricitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and COVID-19.
Uniqueness: Ruxolitinib phosphate is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, which makes it particularly effective in treating myeloproliferative neoplasms. Its ability to inhibit cytokine signaling pathways also contributes to its therapeutic efficacy in various inflammatory and hematological disorders .
Eigenschaften
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMWPOCYMYGEDM-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911086 | |
| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092939-17-7 | |
| Record name | Jakafi | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruxolitinib phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUXOLITINIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)




